methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate
Description
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate (CAS: EN300-278176, Mol. Formula: C₉H₁₂ClNO₄S, Mol. Weight: 265.72 g/mol) is a bicyclic thienopyridine derivative featuring a chlorosulfonyl (-SO₂Cl) group at position 5 and a methyl ester (-COOCH₃) at position 2 of the fused thienopyridine scaffold (Figure 1) . The compound is structurally characterized by its partially saturated pyridine ring (4H,5H,6H,7H configuration), which enhances its conformational flexibility compared to fully aromatic systems. The chlorosulfonyl moiety confers electrophilic reactivity, making it a versatile intermediate for synthesizing sulfonamide derivatives or covalent inhibitors in medicinal chemistry .
Properties
Molecular Formula |
C9H10ClNO4S2 |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S2/c1-15-9(12)8-4-6-5-11(17(10,13)14)3-2-7(6)16-8/h4H,2-3,5H2,1H3 |
InChI Key |
GBYJCQPEOLGFSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CCN(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction, typically using chlorosulfonic acid as the sulfonating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of simpler derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide derivatives, while reduction reactions can yield simpler thieno[3,2-c]pyridine derivatives.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Thienopyridine Derivatives
Thienopyridines are a pharmacologically significant class of heterocyclic compounds. Below is a detailed comparison of methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate with key analogs, focusing on structural features, synthetic utility, and biological relevance.
Structural Comparison
Functional and Pharmacological Differences
- Reactivity : The chlorosulfonyl group in the target compound enables direct sulfonamide bond formation, unlike Prasugrel or Clopidogrel, which rely on ester hydrolysis or cytochrome P450-mediated activation for pharmacological activity .
- Stereochemistry : Unlike Clopidogrel, which requires chiral resolution for its active (R)-enantiomer, the target compound lacks a stereocenter, simplifying synthesis and reducing manufacturing costs .
Tables
Table 1 : Key Structural and Physicochemical Properties
| Property | Target Compound | Prasugrel | Clopidogrel |
|---|---|---|---|
| Molecular Weight | 265.72 | 409.89 | 321.82 |
| Key Functional Groups | -SO₂Cl, -COOCH₃ | -OAc, -CH₂CO-cyclopropyl | -COOCH₃ (chiral) |
| Synthetic Complexity | Low | High | Moderate |
Table 2: Biological Activities of Selected Thienopyridines
| Compound | IC₅₀ (Platelet Aggregation) | Target | Reference |
|---|---|---|---|
| Ticlopidine | 25 μM | P2Y12 ADP Receptor | |
| Compound C1 (Analog) | 12 μM | P2Y12 ADP Receptor | |
| Prasugrel Active Metabolite | 0.1 μM | P2Y12 ADP Receptor |
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